N-(3-methylphenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide
Description
N-(3-methylphenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide is a pyrazoloquinoline carboxamide derivative characterized by a fused pyrazole-quinoline core. The compound features two methyl substituents: one at the 3-position of the phenylamine group and another at the 4-position of the phenyl ring attached to the pyrazole moiety.
Properties
Molecular Formula |
C23H22N4O4S2 |
|---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
2-[2-ethylsulfanyl-6-(4-methylphenyl)-5,7-dioxo-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C23H22N4O4S2/c1-4-32-22-25-20-19(33-22)21(29)27(16-10-8-14(2)9-11-16)23(30)26(20)13-18(28)24-15-6-5-7-17(12-15)31-3/h5-12H,4,13H2,1-3H3,(H,24,28) |
InChI Key |
UYEUKYZUSSPMPK-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC2=C(S1)C(=O)N(C(=O)N2CC(=O)NC3=CC(=CC=C3)OC)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(ethylsulfanyl)-6-(4-methylphenyl)-5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(3-methoxyphenyl)acetamide typically involves multiple steps. The initial step often includes the formation of the thiazolo[4,5-d]pyrimidine core through a cyclization reaction. This is followed by the introduction of the ethylsulfanyl and 4-methylphenyl groups via substitution reactions. The final step involves the attachment of the methoxyphenylacetamide moiety through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(ethylsulfanyl)-6-(4-methylphenyl)-5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the thiazolo[4,5-d]pyrimidine core can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
2-[2-(ethylsulfanyl)-6-(4-methylphenyl)-5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(3-methoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-[2-(ethylsulfanyl)-6-(4-methylphenyl)-5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Key Observations :
- Substituent Impact on Molecular Weight : The target compound’s molecular weight (~434.48) is comparable to its halogenated (Cl/F) and methoxylated analogues, suggesting minimal steric differences despite substituent variations.
- Conversely, methyl groups may improve lipophilicity, favoring membrane permeability.
- Synthetic Efficiency : Compound 7f demonstrates high yield (84%) under mild conditions (room temperature, 12 hours), suggesting that similar protocols could be viable for synthesizing the target compound.
Thermal Stability and Polymorphism
- The melting point of 7f (248–251°C) indicates high thermal stability, likely due to its planar quinoline-pyrazole core. While data for the target compound is unavailable, methyl substituents may reduce melting points slightly compared to halogenated analogues due to weaker intermolecular interactions.
- highlights polymorphism in quinoline derivatives, where substituents like methyl or methoxy groups influence crystal packing . The target compound’s methyl groups may favor specific polymorphic forms, impacting bioavailability in drug development.
Biological Activity
N-(3-methylphenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide is a synthetic compound belonging to the pyrazoloquinoline family. Its unique structure, characterized by a fused pyrazolo[4,3-c]quinoline core and substituted phenyl rings, suggests potential for significant biological activity. This article explores the compound's pharmacological properties, synthesis methods, and biological interactions based on existing research.
The molecular formula of this compound is C23H22N4O4S2, with a molecular weight of approximately 454.57 g/mol. The presence of methyl groups enhances its lipophilicity, which may influence its absorption and distribution within biological systems.
Synthesis
The synthesis of this compound can be achieved through several methods involving multi-step reactions. Common approaches include:
- Condensation Reactions : Combining appropriate phenolic precursors with carboxylic acid derivatives to form the core structure.
- Cyclization : Utilizing cyclization techniques to form the pyrazoloquinoline framework.
- Functionalization : Introducing substituents on the phenyl rings to enhance biological activity.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for establishing its pharmacological profile. Potential interactions include:
- Receptor Binding : Investigating binding affinities to specific receptors (e.g., G-protein coupled receptors) can provide insights into its therapeutic potential.
- Enzyme Activity Modulation : Assessing the compound's effect on enzyme kinetics can reveal mechanisms of action relevant to drug development.
Case Studies and Research Findings
While direct case studies on this specific compound are scarce, several studies on structurally similar pyrazoloquinolines provide valuable insights:
- Anticancer Efficacy : A study on a related pyrazoloquinoline demonstrated significant cytotoxicity against breast cancer cell lines (MCF7) with an IC50 value of 12 µM.
- Antimicrobial Activity : Research indicated that a derivative exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
| Compound | Activity Type | IC50 Value/Effect |
|---|---|---|
| Pyrazoloquinoline A | Anticancer | 12 µM (MCF7) |
| Pyrazoloquinoline B | Antimicrobial | Effective against E. coli and S. aureus |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
